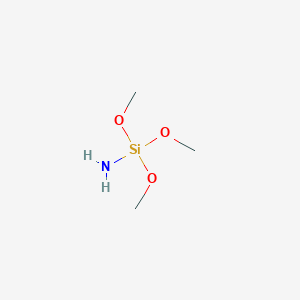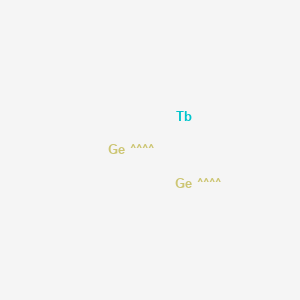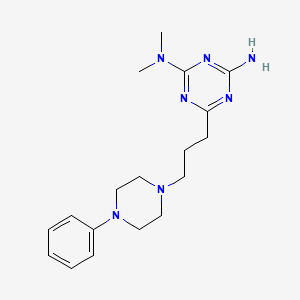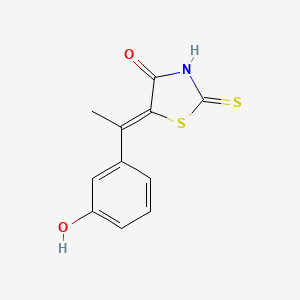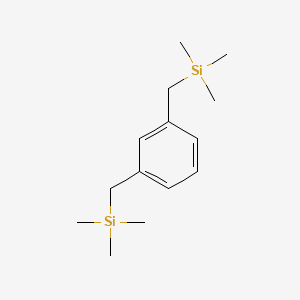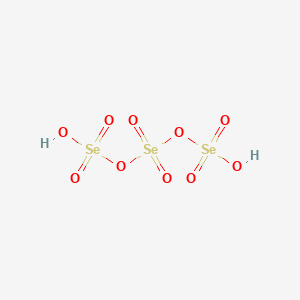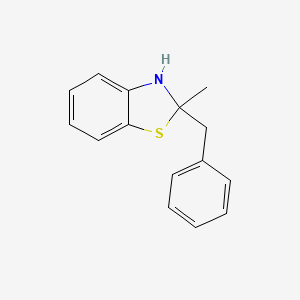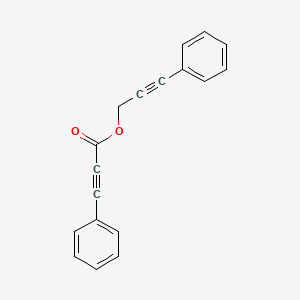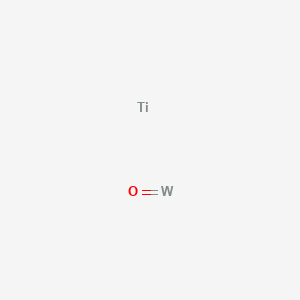
1,1,3-Trichlorononane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trichlorononane is an organic compound with the molecular formula C9H17Cl3 It belongs to the class of polychloroalkanes, which are characterized by the presence of multiple chlorine atoms attached to an alkane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3-Trichlorononane can be synthesized through the chlorination of nonane. The process involves the substitution of hydrogen atoms in nonane with chlorine atoms. This reaction typically requires the presence of a catalyst, such as iron or aluminum chloride, and is conducted under controlled temperature and pressure conditions to ensure selective chlorination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, where nonane is exposed to chlorine gas in the presence of a catalyst. The reaction is monitored to control the degree of chlorination and to minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3-Trichlorononane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of nonanoic acid or nonanol.
Reduction: Formation of 1,1-dichlorononane or nonane.
Substitution: Formation of 1,1,3-trihydroxy nonane or 1,1,3-triamino nonane.
Aplicaciones Científicas De Investigación
1,1,3-Trichlorononane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the synthesis of bioactive molecules.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 1,1,3-Trichlorononane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways.
Comparación Con Compuestos Similares
1,1,3-Trichloropentane: Similar in structure but with a shorter carbon chain.
1,2,3-Trichloropentane: Differing in the position of chlorine atoms.
1,1,1-Trichlorononane: Differing in the position of chlorine atoms.
Uniqueness: 1,1,3-Trichlorononane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
10575-86-7 |
|---|---|
Fórmula molecular |
C9H17Cl3 |
Peso molecular |
231.6 g/mol |
Nombre IUPAC |
1,1,3-trichlorononane |
InChI |
InChI=1S/C9H17Cl3/c1-2-3-4-5-6-8(10)7-9(11)12/h8-9H,2-7H2,1H3 |
Clave InChI |
IWEJUSZBGLKHGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


